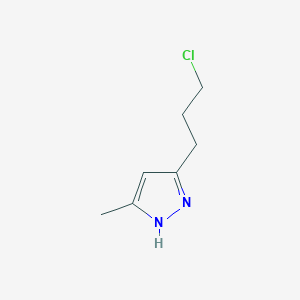

3-(3-Chloropropyl)-5-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

3-(3-chloropropyl)-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C7H11ClN2/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3,(H,9,10) |

InChI Key |

BMOUNOMPFWIVMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 3 Chloropropyl 5 Methyl 1h Pyrazole

Approaches to the Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the foundational step in the synthesis of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole. Various synthetic strategies can be employed, primarily revolving around cycloaddition and condensation reactions.

Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions are a powerful tool for the formation of five-membered heterocyclic rings like pyrazoles. mdpi.comresearchgate.net This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of substituted pyrazoles, this can involve the reaction of diazo compounds with alkynes or alkenes, or the use of nitrile imines. mdpi.comnih.gov The regioselectivity of these reactions is a key consideration and is often influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.govrsc.org While a general strategy, specific examples leading directly to a 3-(functionalized propyl)-5-methylpyrazole scaffold via this method are not extensively detailed in readily available literature, the general principle remains a viable synthetic consideration. thieme.de

Condensation Reactions with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. nih.govmdpi.comyoutube.comjk-sci.com This method, known as the Knorr pyrazole synthesis, is a straightforward and often high-yielding approach to substituted pyrazoles. youtube.comjk-sci.com

A plausible and direct route to a precursor of the target molecule involves the reaction of a γ-keto chloride, specifically 6-chloro-2-hexanone (B157210), with hydrazine hydrate. The 1,3-dicarbonyl-like nature of 6-chloro-2-hexanone allows for the cyclocondensation reaction to form the pyrazole ring. This reaction is expected to produce a mixture of two regioisomers: this compound and 3-methyl-5-(3-chloropropyl)-1H-pyrazole. The regioselectivity of this condensation is influenced by the reaction conditions, such as the solvent and the presence of an acid or base catalyst. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product(s) | Notes |

| 6-Chloro-2-hexanone | Hydrazine Hydrate | This compound and 3-Methyl-5-(3-chloropropyl)-1H-pyrazole | The reaction typically yields a mixture of regioisomers. Separation can be achieved by chromatographic methods. |

An alternative, though less direct, approach would be the condensation of a dicarbonyl compound that already contains the methyl group and a precursor to the chloropropyl side chain. For instance, the synthesis of a 1,3-diketone with a protected hydroxyl group on a propyl chain, followed by condensation with hydrazine, subsequent deprotection, and chlorination would lead to the desired product.

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. beilstein-journals.orgnih.gov These reactions often involve the in-situ formation of the necessary intermediates for pyrazole ring closure. For example, a three-component reaction of an aldehyde, a ketone, and a hydrazine derivative can lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. orgsyn.org While powerful, the application of MCRs to the specific synthesis of this compound would require careful selection of starting materials to ensure the correct substitution pattern on the final pyrazole ring.

Stereoselective and Regioselective Synthesis of Methylpyrazoles

The regioselectivity in the synthesis of asymmetrically substituted pyrazoles, such as those with a methyl group at one of the two possible positions (3 or 5), is a critical aspect of the synthetic design. In the context of the Knorr synthesis, the reaction of an unsymmetrical 1,3-diketone with hydrazine can lead to a mixture of regioisomers. mdpi.com The outcome is often dictated by the relative reactivity of the two carbonyl groups.

For instance, in the reaction of a substituted acetylacetone (B45752) with hydrazine, the more electrophilic carbonyl carbon will preferentially be attacked by the hydrazine nitrogen. The use of substituted hydrazines, such as methylhydrazine, further complicates the regiochemical outcome, as it can lead to two different N-substituted pyrazoles. google.com To achieve high regioselectivity, various strategies have been developed, including the use of specific solvents, catalysts, or protecting groups to modulate the reactivity of the starting materials. organic-chemistry.orgnih.gov For the synthesis of a specifically substituted pyrazole like this compound, controlling this regioselectivity is paramount to avoid tedious separation of isomers and to maximize the yield of the desired product.

Introduction of the Chloropropyl Moiety

Assuming the pyrazole ring with the desired methyl substitution is in hand, the final key step is the introduction of the 3-chloropropyl group. This is typically achieved through N-alkylation of a pyrazole intermediate.

N-Alkylation of Pyrazole Intermediates with Chloropropylating Agents

The N-alkylation of pyrazoles is a common transformation used to introduce a wide variety of substituents onto the pyrazole ring. pharmaguideline.com For the synthesis of this compound, the starting material would be 3(5)-methyl-1H-pyrazole. This tautomeric compound can be alkylated on either of its nitrogen atoms.

The alkylation is typically carried out using an alkylating agent such as 1-bromo-3-chloropropane (B140262) in the presence of a base. The choice of base and solvent can significantly influence the regioselectivity of the alkylation, leading to either the 1,3-disubstituted or the 1,5-disubstituted pyrazole. Common bases used for this transformation include sodium hydride, potassium carbonate, or sodium hydroxide (B78521). The reaction often yields a mixture of the two possible regioisomers, 1-(3-chloropropyl)-3-methyl-1H-pyrazole and 1-(3-chloropropyl)-5-methyl-1H-pyrazole (which is the target compound, with the IUPAC name often designating the position of the substituent on the ring itself rather than the nitrogen). The ratio of these isomers is dependent on steric and electronic factors of the pyrazole ring and the alkylating agent, as well as the reaction conditions.

| Pyrazole Intermediate | Alkylating Agent | Base | Product(s) |

| 3(5)-Methyl-1H-pyrazole | 1-Bromo-3-chloropropane | K₂CO₃, NaH, or NaOH | 1-(3-Chloropropyl)-3-methyl-1H-pyrazole and 1-(3-Chloropropyl)-5-methyl-1H-pyrazole |

An alternative approach involves the synthesis of 3-(3-hydroxypropyl)-5-methyl-1H-pyrazole, followed by chlorination of the hydroxyl group using a chlorinating agent like thionyl chloride or phosphorus oxychloride. This two-step process can sometimes offer better control over the final product structure.

Direct Introduction of the 3-(3-Chloropropyl) Group via Functionalization

The synthesis of this compound can be strategically approached through the direct functionalization of a pre-formed pyrazole ring. This involves introducing the 3-chloropropyl side chain onto the C3 position of 5-methyl-1H-pyrazole. Two primary conceptual pathways exist for this transformation: direct C-H functionalization and the conversion of a pre-existing functional group.

Transition-Metal-Catalyzed C-H Functionalization: Recent advances in organic synthesis have highlighted the power of transition-metal-catalyzed C-H functionalization, which provides a direct route to form new carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. rsc.org This strategy, applied to the target molecule, would involve the coupling of 5-methyl-1H-pyrazole with a suitable 3-chloropropyl source, such as a 3-chloropropyl halide or boronic acid, in the presence of a catalyst. Metals like palladium, rhodium, and ruthenium are commonly employed for such transformations on pyrazole rings. rsc.org The regioselectivity of the reaction, directing the new group to the C3 position, is a critical challenge that is often controlled by the choice of catalyst, ligands, and directing groups.

Functional Group Interconversion: A more traditional and often more straightforward approach involves a two-step sequence starting with a pyrazole already functionalized at the C3 position. A flexible method for creating 3-functionalized pyrazoles begins with the coupling of protected alkynols with an acid chloride, followed by cyclization with hydrazine to form the pyrazole nucleus. nih.gov For the target molecule, a synthetic sequence could start with a pyrazole bearing a 3-(3-hydroxypropyl) side chain. This alcohol precursor can then be converted into the desired chloride. This conversion is a standard organic transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method offers excellent control over the placement of the functionalized side chain. nih.gov

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis is central to the efficient and selective synthesis of pyrazole derivatives. Various catalytic systems, from phase-transfer agents to sophisticated metal complexes and nanocatalysts, play crucial roles in constructing and modifying the pyrazole scaffold.

Phase-Transfer Catalysis (PTC) in N-Alkylation

Phase-transfer catalysis is a highly effective technique for the N-alkylation of pyrazoles, a reaction that produces regioisomers of C-alkylated compounds like the title molecule. researchgate.net In this method, a phase-transfer agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the pyrazole anion from a solid or aqueous phase to an organic phase where it can react with an alkylating agent. tandfonline.comresearchgate.net This approach is particularly advantageous as it can often be performed under mild, solvent-free conditions, offering both efficiency and economic benefits. researchgate.nettandfonline.com

The N-alkylation of pyrazole with various alkyl halides has been shown to proceed in good to excellent yields using this method. tandfonline.com For instance, reacting pyrazole with an alkyl halide in the presence of a base like potassium hydroxide (KOH) and a catalytic amount of TBAB can produce the corresponding N-alkylpyrazole. tandfonline.com This methodology is directly applicable to the synthesis of 1-(3-chloropropyl)-5-methyl-1H-pyrazole, a key isomer of the target compound.

| Alkylating Agent | Catalyst | Base | Conditions | Yield (%) | Reference |

| Benzyl Chloride | TBAB | KOH | Solvent-free, 70°C | 98 | tandfonline.com |

| n-Butyl Bromide | TBAB | KOH | Solvent-free, 70°C | 92 | tandfonline.com |

| Methyl Iodide | TBAB | KOH | Solvent-free, 70°C | 95 | tandfonline.com |

| Propargyl Bromide | TBAB | K₂CO₃ | Solvent-free, 70°C | 85 | tandfonline.com |

Metal-Catalyzed Coupling Reactions for Pyrazole Derivatives

Transition-metal catalysis is indispensable for synthesizing complex pyrazole derivatives through carbon-carbon and carbon-heteroatom bond formation. rsc.orgresearchgate.net While traditional methods often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds, modern cross-coupling reactions provide powerful alternatives for functionalizing the pyrazole core.

Key Metal-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides, providing a versatile method for C-C bond formation. It can be used to introduce aryl or alkyl substituents onto the pyrazole ring. researchgate.netorganic-chemistry.org

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst. It is a key tool for the vinylation of pyrazoles. researchgate.net

Sonogashira Coupling: This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is used to introduce alkynyl groups onto the pyrazole scaffold. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds, enabling the N-arylation of pyrazoles with aryl halides. organic-chemistry.org

Ruthenium-Catalyzed C-N Coupling: Ruthenium complexes have been used to catalyze the intramolecular oxidative C-N coupling to form the pyrazole ring itself from appropriate precursors. organic-chemistry.org

These reactions highlight the versatility of metal catalysis in building a diverse library of pyrazole derivatives, allowing for the precise installation of various functional groups. researchgate.net

| Coupling Reaction | Catalyst System (Example) | Bond Formed | Application | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | C-C (Aryl-Aryl) | Arylation of pyrazoles | researchgate.net |

| Heck | PdCl₂(PPh₃)₂ | C-C (Vinyl-Aryl) | Vinylation of pyrazoles | researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl-Aryl) | Alkynylation of pyrazoles | researchgate.net |

| N-Arylation | Pd(dba)₂ / tBuBrettPhos | C-N (Aryl-N) | Synthesis of N-arylpyrazoles | organic-chemistry.org |

Nanocatalyst Applications in Pyrazole Synthesis

Nanocatalysis has emerged as a fascinating and highly efficient field in organic synthesis, offering advantages such as high surface area, mild reaction conditions, lower catalyst loading, and excellent recyclability. taylorfrancis.com A wide variety of nanocatalysts have been successfully employed in the synthesis of pyrazoles and related heterocycles, often within a green chemistry framework. pharmacognosyjournal.netresearchgate.net

Types of Nanocatalysts in Pyrazole Synthesis:

Magnetic Nanoparticles: Core-shell nanoparticles, such as Fe₃O₄@SiO₂, and mixed metal oxides like CoFe₂O₄ and CuFe₂O₄, are widely used. nih.govacs.org Their magnetic properties allow for easy separation from the reaction mixture using an external magnet, facilitating catalyst reuse. researchgate.net

Metal Oxide Nanocatalysts: Simple and mixed metal oxides like MgO, ZnO, TiO₂, and CeO₂/ZrO₂ have proven to be efficient catalysts, often used in multicomponent reactions to build the pyrazole core under environmentally benign conditions. nih.govresearchgate.net

Other Nanomaterials: Other materials like zinc sulfide (B99878) (ZnS) nanoparticles have also been utilized, particularly in conjunction with ultrasound irradiation to accelerate reactions. nih.gov

These nanocatalysts are frequently used in one-pot, multicomponent reactions that assemble the pyrazole ring system from simple precursors, such as an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govnih.gov

| Nanocatalyst | Reaction Type | Conditions | Key Advantages | Reference |

| Fe₃O₄@SiO₂ | Multicomponent synthesis of pyranopyrazoles | H₂O/EtOH, 40 min | Magnetically separable, reusable | nih.gov |

| Nano-ZnO | Condensation of hydrazine and 1,3-diketone | Ambient temperature | Excellent yield, short reaction time | researchgate.net |

| Nano-TiO₂ | Multicomponent synthesis of dihydropyrano-pyrazoles | Solvent-free, RT | High yields, solvent-free | nih.gov |

| Nanocat-Fe-CuO | Synthesis of pyrazole derivatives | Mild conditions | Magnetically separable, reusable (6 times) | acs.org |

| Nano-MgO | Multicomponent synthesis of dihydropyrano-pyrazoles | Aqueous medium, RT | High yields (88-97%), 20 min | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the synthesis of pyrazoles. researchgate.netjetir.org This shift is driven by the need for more sustainable, safer, and more efficient manufacturing processes in the chemical industry. researchgate.net

Key green strategies employed in pyrazole synthesis include:

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants in a single step to form the final product, which improves atom and step economy, reduces waste, and simplifies purification. nih.gov

Use of Green Solvents: Water and ethanol (B145695) are increasingly used as reaction media, replacing hazardous and volatile organic solvents. researchgate.netnih.gov

Solvent-Free Conditions: Reactions conducted under solvent-free conditions, for example by grinding reactants together or using microwave irradiation, minimize solvent waste and can lead to shorter reaction times. researchgate.netmdpi.com

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonication provide rapid and uniform heating, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. researchgate.netnih.gov Microwave heating, for example, can reduce reaction times from hours to minutes. nih.gov

Recyclable Catalysts: The use of heterogeneous catalysts, especially nanocatalysts, aligns with green principles by allowing for easy separation and reuse, reducing waste and cost. researchgate.netacs.org

| Green Approach | Example Application in Pyrazole Synthesis | Benefit | Reference |

| Microwave Irradiation | Four-component synthesis of pyranopyrazoles | Reaction time reduced from 1.4 h to 25 min; yield increased from 80% to 88%. | nih.gov |

| Ultrasonic Irradiation | Synthesis of pyranopyrazoles using Mn/ZrO₂ | Reaction time reduced from 1 h to 10 min; yield increased from 83% to 98%. | nih.gov |

| Green Solvent | Synthesis of pyranopyrazoles in water | Eliminates toxic organic solvents, simplifies workup. | researchgate.net |

| Solvent-Free | Synthesis of dihydropyrano-pyrazoles using nano-TiO₂ | Avoids solvent use, purification, and waste. | nih.gov |

| Recyclable Catalyst | Fe₃O₄@SiO₂ nanocatalyst in MCRs | Catalyst recovered with a magnet and reused multiple times with minimal loss of activity. | nih.gov |

Reactivity and Derivatization Pathways of 3 3 Chloropropyl 5 Methyl 1h Pyrazole

Reactivity of the Chloropropyl Side Chain

The C3-position of the pyrazole (B372694) ring is attached to a flexible three-carbon chain terminating in a chlorine atom. This chloroalkyl group is the primary site for nucleophilic substitution and cyclization reactions.

Nucleophilic Substitution Reactions with Amine Nucleophiles (e.g., piperazines)

The terminal chlorine atom of the propyl side chain is susceptible to displacement by various nucleophiles. Among these, reactions with amine nucleophiles, such as piperazines, are particularly common. This type of reaction is a cornerstone for the synthesis of molecules with potential pharmacological activity, often used to connect the pyrazole core to another cyclic amine moiety.

The reaction typically proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction and to deprotonate the piperazine (B1678402), thereby increasing its nucleophilicity. Common solvents for this transformation include polar aprotic solvents like acetonitrile (B52724) or DMF.

An illustrative, generalized reaction is the coupling of 3-(3-chloropropyl)-5-methyl-1H-pyrazole with a substituted piperazine, which would lead to the formation of a 1,4-disubstituted piperazine derivative. These derivatives are of interest in drug discovery.

| Reactant 1 | Reactant 2 | Product |

| This compound | Piperazine | 1-(3-(5-Methyl-1H-pyrazol-3-yl)propyl)piperazine |

| This compound | 1-Phenylpiperazine | 1-Methyl-4-(3-(5-methyl-1H-pyrazol-3-yl)propyl)piperazine |

Intramolecular Cyclization Reactions Involving the Propyl Chain

The propyl chain, in conjunction with the pyrazole ring, can undergo intramolecular cyclization to form fused heterocyclic systems. These reactions are typically promoted by a base, which deprotonates the N-H of the pyrazole ring, creating a nucleophilic nitrogen that can then attack the electrophilic carbon of the chloropropyl chain. This intramolecular alkylation results in the formation of a new ring fused to the pyrazole.

For instance, the intramolecular cyclization of this compound would be expected to yield a dihydropyrazolopyrimidine derivative. The formation of such fused pyrazole systems, like pyrazolo[1,5-a]pyrimidines, is a common strategy in the synthesis of biologically active compounds. nih.gov The reaction conditions for such cyclizations often involve a strong base in an appropriate solvent.

| Starting Material | Product | Fused Ring System |

| This compound | 6,7-dihydro-5-methyl-pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine |

Formation of Linkers and Scaffolds for Conjugate Synthesis

The this compound molecule can serve as a scaffold, with the chloropropyl chain acting as a linker to attach other molecular fragments. By modifying the terminal chlorine to other functional groups (e.g., amines, thiols, or carboxylic acids via further reactions), this linker can be used to synthesize bioconjugates or other complex molecular architectures. The pyrazole moiety itself is a recognized pharmacophore found in numerous approved drugs, adding to the value of this scaffold. nih.gov For example, the terminal chloride can be displaced by azide, which can then be used in "click chemistry" reactions to attach the pyrazole scaffold to a larger molecule.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle with its own distinct reactivity, primarily involving electrophilic substitution on the ring and reactions at the N-H position.

Electrophilic Substitution on the Pyrazole Ring

Pyrazoles are generally reactive towards electrophiles, with substitution typically occurring at the C4 position, which is the most electron-rich carbon in the ring. researchgate.netacs.org The presence of alkyl groups at the C3 and C5 positions, such as the methyl group in the title compound, further activates the ring towards electrophilic attack.

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and formylation (Vilsmeier-Haack reaction).

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent introduces a halogen atom at the C4 position. researchgate.netbeilstein-archives.org

Nitration: Treatment with a nitrating mixture (e.g., HNO₃/H₂SO₄) can introduce a nitro group at the C4 position. The reaction conditions need to be carefully controlled to avoid side reactions. nih.govrsc.orgsemanticscholar.orgnih.gov

Vilsmeier-Haack Reaction: This reaction, using a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like DMF, introduces a formyl group (-CHO) at the C4 position. researchgate.netchemistrysteps.comjk-sci.comwikipedia.orgyoutube.com

| Reaction Type | Electrophile | Product |

| Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-3-(3-chloropropyl)-5-methyl-1H-pyrazole |

| Nitration | Nitric Acid/Sulfuric Acid | 3-(3-Chloropropyl)-5-methyl-4-nitro-1H-pyrazole |

| Formylation | POCl₃/DMF | This compound-4-carbaldehyde |

Reactions at the N-H Position of the Pyrazole Ring (e.g., further N-alkylation or acylation)

The pyrazole ring contains a nucleophilic N-H group that can be readily alkylated or acylated. In an unsymmetrical pyrazole like this compound, there are two nitrogen atoms, leading to the possibility of regioisomers upon N-substitution. The regioselectivity of these reactions is influenced by both steric and electronic factors.

N-Alkylation: The N-H proton can be removed by a base, and the resulting pyrazolate anion can react with an alkyl halide to introduce an alkyl group at one of the nitrogen atoms. The position of alkylation (N1 vs. N2) can be influenced by the reaction conditions and the nature of the alkylating agent.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylpyrazoles. These reactions are also subject to regioselectivity, with the acyl group potentially adding to either of the ring nitrogens.

| Reaction Type | Reagent | Potential Product(s) |

| N-Alkylation | Methyl Iodide | 1-Methyl-3-(3-chloropropyl)-5-methyl-1H-pyrazole and 1-Methyl-5-(3-chloropropyl)-3-methyl-1H-pyrazole |

| N-Acylation | Acetyl Chloride | 1-Acetyl-3-(3-chloropropyl)-5-methyl-1H-pyrazole and 1-Acetyl-5-(3-chloropropyl)-3-methyl-1H-pyrazole |

Chemical Transformations of the 5-Methyl Group

The 5-methyl group of the pyrazole ring, while generally stable, can undergo a variety of chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse derivatives. These reactions typically require activation of the methyl group, as it is attached to an aromatic heterocyclic ring.

One common transformation is oxidation . The methyl group can be oxidized to a carboxylic acid group (-COOH). For instance, the oxidation of a methyl group on a pyrazole ring to a carboxylic acid has been achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This reaction would convert this compound into 3-(3-chloropropyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for the synthesis of amides, esters, and other derivatives.

Another important reaction is formylation , which introduces a formyl group (-CHO). The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netnih.govarkat-usa.orgscispace.comijpcbs.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent. researchgate.netnih.gov This electrophilic reagent would then attack the pyrazole ring, most likely at the 4-position due to the directing effects of the substituents, to yield 3-(3-chloropropyl)-4-formyl-5-methyl-1H-pyrazole.

The 5-methyl group can also be a site for aminomethylation via the Mannich reaction. This reaction introduces an aminomethyl group (-CH₂NR₂) and involves the reaction of the pyrazole with formaldehyde (B43269) and a primary or secondary amine. derpharmachemica.comresearchgate.netopenpharmaceuticalsciencesjournal.comderpharmachemica.com This provides a route to compounds with potential applications in medicinal chemistry.

Halogenation of the methyl group can also be achieved, typically under free-radical conditions. For example, side-chain halogenation of methyl-substituted pyrazoles can occur with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. researchgate.net This would lead to the formation of 5-(halomethyl)-3-(3-chloropropyl)-1H-pyrazole derivatives, which are versatile intermediates for further nucleophilic substitution reactions.

Finally, metalation of the methyl group, although less common, can be a pathway for its functionalization. This would involve the use of strong bases, such as organolithium reagents, to deprotonate the methyl group, creating a nucleophilic species that can react with various electrophiles. researchgate.netaminer.orgrsc.orgnih.gov

Table 1: Potential Chemical Transformations of the 5-Methyl Group

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | KMnO₄, heat | 3-(3-Chloropropyl)-1H-pyrazole-5-carboxylic acid |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 3-(3-Chloropropyl)-4-formyl-5-methyl-1H-pyrazole |

| Aminomethylation (Mannich) | Formaldehyde, R₂NH | 3-(3-Chloropropyl)-5-(aminomethyl)-1H-pyrazole |

| Halogenation | NCS or NBS, UV light | 5-(Halomethyl)-3-(3-chloropropyl)-1H-pyrazole |

| Metalation | Strong base (e.g., n-BuLi), then electrophile | 5-(Functionalized methyl)-3-(3-chloropropyl)-1H-pyrazole |

Isomerization and Tautomerism Studies

A key feature of N-unsubstituted pyrazoles, such as this compound, is the phenomenon of annular prototropic tautomerism. nih.govresearchgate.netmdpi.com This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms.

For this compound, the two tautomers are:

This compound

5-(3-Chloropropyl)-3-methyl-1H-pyrazole

The position of the equilibrium between these two tautomers is influenced by several factors, including the electronic nature of the substituents, the solvent, and the temperature. nih.govnih.gov

Substituent Effects: The electronic properties of the substituents on the pyrazole ring play a crucial role in determining the predominant tautomer. nih.govresearchgate.netmdpi.com Electron-donating groups, such as the methyl group, tend to favor the tautomer where the proton is on the nitrogen atom further away from them. Conversely, electron-withdrawing groups favor the tautomer where the proton is on the adjacent nitrogen. In the case of this compound, the chloropropyl group has a mild electron-withdrawing inductive effect, while the methyl group is electron-donating. Theoretical calculations on substituted pyrazoles have shown that electron-donating groups like methyl favor the C3-tautomer (where the substituent is at position 3). nih.gov Therefore, it is likely that the equilibrium for this compound favors the this compound tautomer.

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents can stabilize one tautomer over the other through hydrogen bonding and other intermolecular interactions. nih.govnih.gov For instance, in some cases, a tautomeric equilibrium has been observed in DMSO solution. mdpi.com

Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism. mdpi.com In many cases, the proton exchange between the two tautomers is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, at low temperatures, the exchange can be slowed down, allowing for the observation of distinct signals for each tautomer. The chemical shifts of the ring protons and carbons, as well as the 15N chemical shifts, can provide valuable information about the position of the tautomeric equilibrium. mdpi.com

Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers and to understand the factors that govern the equilibrium. nih.govresearchgate.netresearchgate.net These calculations can provide insights into the gas-phase and solution-phase tautomeric preferences.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure |

| This compound | (Structure where the chloropropyl group is at position 3 and methyl at 5) |

| 5-(3-Chloropropyl)-3-methyl-1H-pyrazole | (Structure where the chloropropyl group is at position 5 and methyl at 3) |

Theoretical and Computational Studies on 3 3 Chloropropyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations

There are no specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, reported in the literature for 3-(3-Chloropropyl)-5-methyl-1H-pyrazole. Consequently, detailed information regarding its electronic structure, optimized molecular geometry, and energetic properties from a computational standpoint is not available.

Prediction of Spectroscopic Parameters through Computational Methods

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound have been found. While DFT and other quantum chemical methods are commonly used for such predictions in related pyrazole (B372694) compounds, this specific molecule has not been the subject of such an analysis in available research.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. Therefore, its conformational landscape, flexibility, and interactions with various solvents at a molecular level have not been computationally explored and documented.

Computational Studies on Reaction Mechanisms and Transition States

Detailed computational investigations into the reaction mechanisms involving this compound, including the characterization of transition states and reaction energy profiles, are absent from the scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models that specifically include this compound to predict its physicochemical or biological properties have been identified. While QSPR studies are common for various classes of pyrazole derivatives, this particular compound has not been incorporated into such predictive models in the available literature.

Due to the lack of specific research, no data tables with theoretical and computational findings for this compound can be provided.

Applications in Advanced Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of the 3-chloropropyl group provides a reactive handle that is crucial for constructing more complex molecular architectures. This alkyl chloride moiety allows for a variety of subsequent chemical transformations, making 3-(3-Chloropropyl)-5-methyl-1H-pyrazole a key precursor for fused heterocyclic systems. Pyrazole-containing compounds are influential in medicinal chemistry and are often used as starting materials for preparing more elaborate systems. mdpi.comenamine.net

The primary route for elaboration involves the nucleophilic substitution of the chloride atom. This allows for the introduction of various functional groups, such as amines, thiols, azides, or cyanides. The newly introduced functional group can then undergo intramolecular cyclization with the pyrazole (B372694) ring or its substituents, or it can serve as a linking point for intermolecular reactions to build larger assemblies.

One significant application is in the synthesis of fused pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net While the direct cyclization of this compound is one of many pathways, its derivatives are instrumental. For instance, converting the chloropropyl group to an aminopropyl group creates a diamine-like structure that can react with β-dicarbonyl compounds to form the fused pyrimidine ring. nih.gov These cyclization strategies are pivotal for generating diverse molecular scaffolds for drug discovery. nih.govresearchgate.net

Table 1: Examples of Complex Heterocyclic Systems Derived from this compound

| Precursor Derivative | Reactant | Resulting Heterocyclic System | Significance |

| 3-(3-Azidopropyl)-5-methyl-1H-pyrazole | Alkyne | Pyrazolo-triazole | Used in click chemistry for bioconjugation |

| 3-(3-Aminopropyl)-5-methyl-1H-pyrazole | 1,3-Diketone | Tetrahydropyrazolo[1,5-a]pyrimidine | Core structure in kinase inhibitors |

| 3-(3-Mercaptopropyl)-5-methyl-1H-pyrazole | α,β-Unsaturated Ketone | Pyrazolo-thiazepine | Investigated for CNS activity |

Intermediate in the Production of Agrochemicals

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of modern fungicides and herbicides. googleapis.com Many commercial agrochemicals are pyrazole carboxamide derivatives, which act as succinate dehydrogenase inhibitors (SDHIs). nih.govacs.orgproquest.comacs.org These SDHIs are a critical class of fungicides used to control a broad spectrum of plant pathogens.

This compound serves as a key intermediate in the synthesis of analogues of these potent agrochemicals. The structural core, a substituted pyrazole, is essential for biological activity. The chloropropyl chain can be chemically modified through oxidation or other transformations to yield pyrazole-4-carboxylic acid, a central precursor for pyrazole carboxamide fungicides. acs.orgnih.gov By reacting this acid intermediate with a diverse range of aromatic or aliphatic amines, chemical libraries of potential new fungicides can be generated and screened for activity against fungal pathogens like Rhizoctonia solani. nih.govnih.gov

The methyl group at the 5-position and the potential for functionalization at the 3-position make this compound a valuable starting material for creating structural variants of known fungicides such as Boscalid and Fluxapyroxad, aiming to improve efficacy, spectrum, or resistance profiles.

Table 2: Role in Synthesis of Pyrazole-Based Agrochemicals

| Agrochemical Class | Mechanism of Action | Role of the Pyrazole Moiety | Synthetic Utility of the Intermediate |

| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Forms the core carboxamide structure essential for binding to the target enzyme. nih.govacs.org | Precursor to the pyrazole-4-carboxylic acid core required for amide coupling. |

| Herbicides | Protoporphyrinogen Oxidase (PPO) Inhibition | Acts as a stable heterocyclic scaffold for building the inhibitor molecule. | Building block for creating substituted phenyl-pyrazole herbicides. |

| Insecticides | GABA-gated chloride channel antagonism | Key component of phenylpyrazole insecticides (e.g., Fipronil analogues). | Provides the pyrazole ring for further functionalization and elaboration. |

Utility in Material Science and Polymer Chemistry (e.g., for novel material synthesis via chloropropyl functionalization)

The reactive nature of the chloropropyl group makes this compound a useful agent for the functionalization of materials and polymers. The process, known as chloropropyl functionalization, involves grafting the molecule onto a substrate via a nucleophilic substitution reaction where the chlorine atom is displaced.

This method can be used to covalently attach the pyrazole moiety to the surface of materials like silica, nanoparticles, or halloysite nanotubes, or to the backbone of various polymers (e.g., polystyrene, polyethylene glycol). The incorporation of the pyrazole group can impart new properties to the host material, including:

Metal-Ion Chelation: The adjacent nitrogen atoms of the pyrazole ring can coordinate with metal ions, creating materials useful for heavy metal sequestration, sensing, or catalysis.

Modified Surface Properties: Grafting the pyrazole can alter the hydrophilicity, reactivity, and biocompatibility of surfaces.

Platform for Further Synthesis: The functionalized material can serve as a starting point for further chemical modifications, using the reactivity of the pyrazole ring itself.

This approach allows for the creation of advanced materials with tailored properties for applications in chemical engineering and nanotechnology.

Table 3: Potential Applications in Material Functionalization

| Substrate Material | Functionalization Reaction | Modified Property | Potential Application |

| Silica Gel / Nanoparticles | Reaction with surface silanol groups (after amination) | Metal chelation capability | Solid-phase extraction of heavy metals, heterogeneous catalysis |

| Poly(glycidyl methacrylate) | Ring-opening of epoxide by a pyrazole derivative | Introduction of heterocyclic groups | Biofunctional polymers, active filter membranes |

| Poly(vinylbenzyl chloride) | Nucleophilic substitution of benzyl chloride | Tunable hydrophobicity and coordination sites | Polymer-supported ligands, stimuli-responsive materials |

| Cellulose | Reaction with hydroxyl groups | Enhanced thermal stability, antimicrobial properties | Bio-based functional materials, active packaging |

Ligand Design and Synthesis for Catalysis

Pyrazole derivatives are highly effective ligands in coordination chemistry due to the ability of their two adjacent nitrogen atoms to bind strongly to transition metal centers. researchgate.net The electronic and steric properties of the resulting metal complexes, which dictate their catalytic activity, can be fine-tuned by the substituents on the pyrazole ring. chemrxiv.org

This compound is an excellent precursor for synthesizing more complex polydentate ligands. The chloropropyl group acts as a synthetic linker, enabling the pyrazole core to be connected to other donor atoms (N, O, S, P) to create ligands with higher denticity (e.g., bidentate, tridentate, or tetradentate). researchgate.net

For example, reaction with ammonia or primary amines can yield an amino-functionalized pyrazole, which can be further elaborated to form tripodal ligands. researchgate.net These multi-dentate ligands form highly stable coordination complexes with various transition metals, including copper, nickel, cobalt, and palladium. nih.govnih.gov Such complexes have shown significant catalytic activity in a range of organic transformations, including oxidation reactions, polymerization, and cross-coupling reactions. researchgate.net The ability to systematically modify the ligand structure starting from this compound allows for the rational design of catalysts with optimized performance.

Table 4: Ligand Synthesis and Catalytic Applications

| Ligand Type Synthesized | Example Synthetic Step | Coordinating Metal | Catalytic Application |

| Bidentate (N,N) | Reaction with 2-aminopyridine | Copper (Cu), Palladium (Pd) | C-C cross-coupling reactions, oxidation of alcohols |

| Tridentate (N,N,N) | Reaction with diethylenetriamine | Iron (Fe), Cobalt (Co), Nickel (Ni) | Olefin polymerization, biomimetic oxidation |

| Bidentate (N,O) | Reaction with sodium salicylate | Zinc (Zn), Vanadium (V) | Ring-opening polymerization of lactide researchgate.net |

| Scorpionate Analogue | Conversion to pyrazolylborate precursor | Rhodium (Rh), Iridium (Ir) | C-H activation, hydrogenation |

Biological Activities and Mechanistic Investigations of 3 3 Chloropropyl 5 Methyl 1h Pyrazole Derivatives

Broad Spectrum Biological Activities of Pyrazole (B372694) Derivatives

Pyrazole derivatives are recognized for their extensive range of biological effects, attributable to the versatile chemical nature of the pyrazole ring which allows for various substitutions and structural modifications. nih.govglobalresearchonline.net This versatility has led to the development of numerous compounds with significant therapeutic potential across different disease areas.

The anti-inflammatory activity of pyrazole derivatives is well-documented, with some compounds having been developed into clinically used nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The primary mechanism for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. For instance, celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core. Research has shown that different substitutions on the pyrazole ring can modulate the anti-inflammatory potency and selectivity. For example, some pyrazole-chalcone derivatives have been identified as selective COX-2 inhibitors. frontiersin.org Additionally, studies on 3-methyl pyrazolone derivatives have demonstrated significant anti-inflammatory effects in carrageenan-induced acute inflammation models. The anti-inflammatory actions of pyrazoles are not limited to COX inhibition; they can also involve the modulation of other inflammatory mediators like cytokines (e.g., IL-6 and TNF-α) and suppression of pathways such as NF-κB. nih.gov

Table 1: Examples of Pyrazole Derivatives with Anti-inflammatory Activity

| Compound Name | Mechanism of Action / Finding |

|---|---|

| Celecoxib | Selective COX-2 inhibitor. frontiersin.org |

| 1,3,5-substituted pyrazoles | Showed excellent anti-inflammatory activity in carrageenan-induced paw edema. nih.gov |

| 3,5-diaryl pyrazole derivatives | Exhibit IL-6 and TNF-α inhibitory activity. nih.gov |

| 3-methyl pyrazolone derivatives | Significant activity in carrageenan-induced acute inflammation models. |

| Thiohydantoin derivatives with pyrazole core | Showed promising antiedematogenic activity, with the methoxy moiety conferring additional hydrogen bonding and interaction with COX-2 active sites. frontiersin.org |

The pyrazole scaffold is a promising framework for the development of new antimicrobial agents. Various derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity: Numerous studies have reported on the synthesis of pyrazole derivatives with significant antibacterial and antifungal properties. For example, certain pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Nitrofuran-containing tetrasubstituted pyrazole derivatives have also exhibited good antibacterial and antifungal activity. nih.gov The antimicrobial action is often influenced by the nature and position of substituents on the pyrazole ring.

Antiviral Activity: The antiviral potential of pyrazole derivatives has been explored against various viruses. Some substituted pyrazole derivatives have shown promising activity against hepatitis A virus and Herpes simplex virus. nih.gov One notable example is Pyrazofurin, a C-glycoside derivative of pyrazole, which has demonstrated a broad spectrum of antiviral activity.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class / Derivative | Activity | Target Organisms / Viruses |

|---|---|---|

| Pyrazole-1-sulphonamides | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Fungi |

| Pyrazoline-1-thiocarboxamides | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Fungi |

| Nitrofuran-containing pyrazoles | Antibacterial, Antifungal | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans nih.gov |

| 4,5-disubstituted pyrazoles | Antiviral | Hepatitis A virus, Herpes simplex virus nih.gov |

| Pyrazofurin | Antiviral | Broad spectrum |

The development of pyrazole-based anticancer agents is an active area of research. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Several pyrazole derivatives have demonstrated potent antiproliferative activity against human cancer cell lines such as breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). The mechanisms underlying their anticancer effects are varied and can include the inhibition of kinases involved in cell cycle progression, such as cyclin-dependent kinase 2 (CDK2), and the inhibition of enzymes like xanthine oxidase. researchgate.net Furthermore, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and exhibit anti-angiogenic properties, which are crucial for preventing tumor growth and metastasis.

Table 3: Anticancer Activity of Representative Pyrazole Derivatives

| Compound Derivative Class | Cancer Cell Line(s) | Mechanism of Action (if known) |

|---|---|---|

| Pyrazoline scaffolds from coumarin–carbazole chalcones | HeLa, NCI-H520 | Cell cycle arrest, apoptosis induction, CDK2 inhibition. |

| Pyrazole benzamide and dihydro triazinone derivatives | HCT-116, MCF-7 | Antiproliferative activity. |

| Indole derivatives linked to pyrazole | HCT116, MCF7, HepG2, A549 | Cytotoxicity, CDK2 inhibition. |

| Pyrazolyl acylhydrazones | HeLa, MCF7, SKOV3, SKMEL28 | Antitumor properties with micromolar IC50 values. mdpi.com |

Pyrazole derivatives have emerged as promising candidates for the management of diabetes mellitus. Their mechanisms of action in this context are often related to the inhibition of key enzymes involved in carbohydrate metabolism.

Compounds containing the pyrazole scaffold have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that are crucial for the breakdown of dietary carbohydrates. mdpi.com By inhibiting these enzymes, pyrazole derivatives can help to control postprandial hyperglycemia. For example, sulfonamide-based acyl pyrazoles have been shown to be potent α-glucosidase inhibitors. Some pyrazole-based compounds also act as agonists at peroxisome proliferator-activated receptors (PPARs), which are important targets in the treatment of type 2 diabetes.

Table 4: Antidiabetic Potential of Pyrazole Derivatives

| Compound Class | Target / Mechanism |

|---|---|

| Sulfonamide-based acyl pyrazoles | α-glucosidase inhibition |

| Pyrazole-based compounds | Peroxisome proliferator-activated receptor (PPAR) agonism |

| Pyrazole-tetrazole hybrids | α-amylase and non-enzymatic glycation inhibition |

Beyond the major therapeutic areas, the versatile pyrazole scaffold has been associated with a range of other important pharmacological activities.

Analgesic and Antipyretic Activities: The pain-relieving and fever-reducing properties of pyrazole derivatives have been recognized for a long time, with compounds like antipyrine and dipyrone being early examples. nih.gov More recent research continues to explore new pyrazole derivatives for these effects. For instance, certain 3-methyl pyrazolone derivatives have shown significant analgesic activity in tail-flick and acetic acid-induced writhing tests, as well as antipyretic effects.

Immunosuppressive and Other Activities: The pharmacological scope of pyrazoles also extends to potential immunosuppressive effects and other central nervous system activities. While less common, some derivatives have been investigated for these properties, highlighting the broad potential of this heterocyclic system in drug discovery.

Influence of the Chloropropyl Moiety on Bioactivity and Pharmacophore Design

The specific biological activities of a pyrazole derivative are heavily influenced by the nature and position of its substituents. The introduction of a chloropropyl moiety at the 3-position of the 5-methyl-1H-pyrazole core can significantly impact its physicochemical properties and, consequently, its biological profile.

The presence of halogens, such as chlorine, in a molecule can affect its lipophilicity, metabolic stability, and ability to form halogen bonds. researchgate.net An increase in lipophilicity can enhance the ability of a compound to cross cell membranes and reach its biological target. The chlorine atom can also influence the electronic properties of the pyrazole ring, which may affect its binding affinity to enzymes or receptors.

In pharmacophore design, a chloroalkyl group like chloropropyl can serve several roles. It can act as a hydrophobic feature, interacting with hydrophobic pockets in a biological target. The terminal chlorine atom can also participate in specific interactions, including halogen bonding, which is increasingly recognized as an important non-covalent interaction in ligand-receptor binding. The flexibility of the propyl chain allows the chloro group to orient itself in a favorable position for such interactions.

Structure-activity relationship (SAR) studies of various bioactive pyrazoles have often shown that the introduction of halogenated substituents can lead to enhanced potency. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective activity. nih.gov While direct studies on 3-(3-chloropropyl)-5-methyl-1H-pyrazole are limited, the general principles of medicinal chemistry suggest that this moiety would confer specific properties that could be exploited in the design of new bioactive agents. The chloropropyl group can also serve as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.

Receptor Binding and Enzyme Inhibition Studies (e.g., molecular docking, in vitro enzymatic assays for derivatives)

The biological effects of pyrazole derivatives are often rooted in their ability to bind to specific biological targets, such as receptors and enzymes, thereby modulating their activity. A variety of in vitro and in silico methods have been employed to elucidate these interactions for different classes of pyrazole compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme, providing insights into the binding affinity and interaction patterns. ijnrd.orgnih.gov Studies on various pyrazole derivatives have utilized molecular docking to understand their inhibitory mechanisms. For instance, docking studies on novel pyrazole-indole hybrids have shown that these compounds can fit well into the active pocket of enzymes like CDK-2, suggesting a mechanism for their anticancer effects. nih.govacs.org Similarly, pyrazole derivatives have been docked against the active site of the COX-2 enzyme to rationalize their anti-inflammatory activity. mdpi.com In the context of antifungal research, molecular docking has been used to study the interaction of pyrazole derivatives with fungal 14-alpha demethylase, a crucial enzyme in ergosterol biosynthesis. ijnrd.org

In vitro enzymatic assays provide experimental validation of the inhibitory potential of compounds against specific enzymes. A range of pyrazole derivatives have demonstrated inhibitory activity in such assays. For example, certain pyrazole-indole conjugates have shown potent inhibitory effects against α-amylase and α-glucosidase, enzymes relevant to diabetes management. nih.gov Other studies have identified pyrazole derivatives as inhibitors of enzymes like caspase-3, Bcl-2, and Bax, which are involved in apoptosis and are targets for anticancer therapies. nih.govacs.org Furthermore, pyrazole derivatives have been evaluated for their inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key players in inflammatory pathways. nih.gov The inhibitory concentrations (IC50) are often determined to quantify the potency of these compounds. For instance, certain pyrazoline-thiazole derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease treatment. nih.gov

Receptor binding assays are used to determine the affinity of a compound for a particular receptor. While less common for all pyrazole classes, some derivatives have been specifically designed and tested for their receptor binding capabilities. For example, a series of isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were synthesized and evaluated for their ability to displace [3H]flunitrazepam from benzodiazepine receptors in bovine brain membranes, indicating their potential interaction with GABA-A receptors. nih.gov

| Derivative Class | Target Enzyme/Receptor | Study Type | Key Findings |

| Pyrazole-Indole Hybrids | CDK-2, Caspase-3, Bcl-2, Bax | Enzymatic Assays, Molecular Docking | Showed good-to-excellent antitumor activity, with some compounds exhibiting IC50 values in the low micromolar range against cancer cell lines. Docking studies confirmed binding to the CDK-2 active site. nih.govacs.org |

| Pyrazole-Isatin/Indole Conjugates | α-amylase, α-glucosidase, COX-1, COX-2, 5-LOX | In Vitro Enzymatic Assays | Demonstrated powerful inhibitory activities against enzymes related to diabetes and inflammation. nih.gov |

| Pyrazoline-Thiazole Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | In Vitro Enzyme Inhibitory Assays | Compounds identified with potent, low micromolar inhibitory activity against AChE and dual inhibitory effects on both AChE and BChE. nih.gov |

| Phenyl Substituted Pyrazole-Carboxamides | Carbonic Anhydrase (hCA I and hCA II) | In Vitro Inhibition, Molecular Docking | Derivatives showed potent inhibition with Ki values in the nanomolar to low micromolar range. nih.gov |

| Isochromeno[4,3-c]pyrazol-5(1H)-ones | Benzodiazepine Receptor | Receptor Binding Assay | Derivatives showed varying abilities to displace a radioligand from the receptor, indicating direct interaction. nih.gov |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | Enzyme Activity Assay | Identified compounds with competitive inhibitory activity against JNK3 in the sub-micromolar range. nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds by systematically modifying their chemical structure and evaluating the impact on their biological activity. For pyrazole derivatives, SAR studies have provided valuable insights into the chemical features required for effective interaction with their biological targets.

Key aspects often explored in SAR studies of pyrazole derivatives include the nature and position of substituents on the pyrazole ring and any attached aryl or heterocyclic rings. For instance, in a series of pyrazole-based inhibitors of meprin α and β, modifications at positions 3 and 5 of the pyrazole core, as well as N-substitution, were systematically evaluated. nih.gov It was found that the introduction of different lipophilic moieties at the N1 position could decrease activity compared to the unsubstituted analogue, highlighting the sensitivity of this position to structural changes. nih.gov

In the development of pyrazole derivatives as store-operated calcium entry (SOCE) inhibitors, SAR studies examined the effect of substituents on the pyrazole platform, the length of an alkyl chain, and the presence of polar groups on an attached phenylethyl skeleton. mdpi.com These studies help to delineate the structural requirements for potent and selective inhibition.

For pyrazolone derivatives targeting Trypanosoma cruzi, SAR was investigated by modifying substituents on the N-phenyl ring. frontiersin.org Similarly, for 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives designed as JNK3 inhibitors, modifications were made to the alkyl and aryl groups to improve potency and selectivity. nih.govnih.gov

The general findings from various SAR studies on bioactive pyrazole derivatives can be summarized as follows:

Substituents on Aryl Rings: The presence, nature (electron-donating or electron-withdrawing), and position of substituents on phenyl rings attached to the pyrazole core can significantly influence activity. For example, in some anticancer pyrazole-indole hybrids, specific substitutions on the phenyl ring led to enhanced cytotoxicity against cancer cell lines. nih.govacs.org

N1-Substitution on the Pyrazole Ring: The substituent at the N1 position of the pyrazole ring is often critical for activity. In many cases, a free N-H is preferred for optimal activity, while in others, specific alkyl or aryl groups can enhance potency or selectivity. nih.gov

Groups at C3 and C5 Positions: The nature of the groups at the C3 and C5 positions of the pyrazole ring is fundamental to the interaction with the target. Variations from small alkyl groups to bulky aryl moieties can drastically alter the biological profile of the molecule. nih.govnih.govnih.gov

Introduction of Specific Moieties: The incorporation of specific functional groups or heterocyclic rings can impart or enhance a particular biological activity. For example, the inclusion of a sulfonamide group has been a successful strategy in designing pyrazole-based carbonic anhydrase inhibitors. nih.gov

| Compound Series | Structural Modifications | Impact on Activity |

| Pyrazole-based meprin inhibitors | Variations at positions 3 and 5 of the pyrazole; N-substitution. | 3,5-diphenylpyrazole showed high potency. N-substitution with lipophilic groups decreased activity. nih.gov |

| Pyrazole SKF-96365 analogues | Substituents on the pyrazole ring; length of Cβ chain; presence of methoxy group on phenylethyl skeleton. | Specific substitutions were found to be crucial for inhibiting store-operated calcium entry. mdpi.com |

| N-Substituted Phenyldihydropyrazolones | Modifications on the N-phenyl ring and other positions. | Alterations led to varying potencies against Trypanosoma cruzi amastigotes, helping to define the pharmacophore. frontiersin.org |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | Different alkyl and aryl groups at positions 3 and 5. | The combination of specific alkyl and dichlorophenyl groups resulted in potent and selective JNK3 inhibitors. nih.govnih.gov |

These studies collectively underscore the versatility of the pyrazole scaffold and provide a rational basis for the design of new derivatives of this compound with potentially tailored biological activities.

Coordination Chemistry of 3 3 Chloropropyl 5 Methyl 1h Pyrazole

Pyrazole (B372694) as a Ligand in Metal Complexes

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. The presence of a pyridine-like sp2-hybridized nitrogen atom and a pyrrole-like sp3-hybridized nitrogen atom gives pyrazoles a versatile character as ligands in coordination chemistry. nih.gov They can coordinate to a metal center in several ways:

Monodentate Coordination: The most common coordination mode involves the pyridine-like nitrogen atom (N2) donating its lone pair of electrons to the metal center. researchgate.net

Bridging Ligand: Pyrazolate anions, formed by the deprotonation of the N1-H proton, can act as bridging ligands between two metal centers. researchgate.net

Bidentate and Polydentate Coordination: When substituted with additional donor groups, pyrazoles can act as bidentate or polydentate ligands, leading to the formation of stable chelate rings. nih.gov

The coordination properties of pyrazole ligands are influenced by the nature of the substituents on the pyrazole ring. Electron-donating groups enhance the basicity of the coordinating nitrogen atom, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups reduce the basicity. Steric hindrance from bulky substituents can also play a significant role in determining the geometry of the resulting metal complexes. chemrxiv.org

In the case of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole, the methyl group at the 5-position is an electron-donating group, which would slightly increase the electron density on the coordinating nitrogen atom. The 3-chloropropyl group introduces the possibility of further reactivity or secondary coordination. The chlorine atom on the propyl chain is a potential donor atom, which could lead to the formation of a six-membered chelate ring if it coordinates to the same metal center as the pyrazole nitrogen. This would classify this compound as a potentially bidentate ligand.

Synthesis and Characterization of Coordination Compounds of this compound

The synthesis of coordination compounds involving this compound is expected to follow well-established procedures for the preparation of metal-pyrazole complexes. These methods typically involve the reaction of the pyrazole ligand with a metal salt in a suitable solvent.

A general synthetic route would be the direct reaction of this compound with a metal halide (e.g., CuCl₂, CoCl₂, Ni(NO₃)₂) in a solvent like ethanol (B145695), methanol, or acetonitrile (B52724). orientjchem.orgresearchgate.net The reaction is often carried out at room temperature or with gentle heating. The resulting metal complexes can then be isolated by filtration or by slow evaporation of the solvent. nih.gov

The characterization of these newly synthesized complexes would involve a combination of analytical and spectroscopic techniques to determine their composition and structure.

Elemental Analysis (CHN Analysis): This technique would be used to determine the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and nitrogen.

Molar Conductivity Measurements: The molar conductivity of a solution of the complex can indicate whether the complex is an electrolyte or a non-electrolyte, providing information about the coordination of anions. mdpi.com

Magnetic Susceptibility Measurements: This measurement helps in determining the number of unpaired electrons in the metal center, which is crucial for understanding the geometry and electronic structure of the complex.

| Technique | Information Obtained |

| Elemental Analysis | Determination of the empirical formula |

| Molar Conductivity | Information on the ionic nature of the complex |

| Magnetic Susceptibility | Determination of the number of unpaired electrons and geometry |

Spectroscopic and Structural Analysis of Metal-Pyrazole Complexes

Spectroscopic and structural analysis are essential for elucidating the detailed structure and bonding in metal complexes of this compound.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the pyrazole ligand. The stretching vibration of the N-H bond in the free ligand is expected to shift upon coordination. New bands corresponding to metal-nitrogen (M-N) and potentially metal-chlorine (M-Cl) vibrations would appear in the far-IR region of the spectrum of the complex. nih.govnih.gov

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for determining the structure in solution. The chemical shifts of the protons and carbons in the pyrazole ring and the chloropropyl chain would be expected to shift upon coordination to the metal center. mdpi.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of a metal complex provides information about the electronic transitions between d-orbitals of the metal ion. The position and intensity of these d-d bands are characteristic of the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). nih.gov

Structural Analysis:

| Spectroscopic Technique | Key Observables | Inferred Information |

| Infrared (IR) | Shift in N-H stretching frequency, new M-N and M-Cl bands | Coordination of the pyrazole ring and potentially the chlorine atom |

| NMR (¹H, ¹³C) | Shifts in proton and carbon signals | Ligand coordination and solution structure |

| UV-Vis | Position and intensity of d-d transition bands | Coordination geometry of the metal ion |

| Structural Technique | ||

| X-ray Diffraction | Bond lengths, bond angles, coordination number | Precise solid-state structure and coordination mode |

Potential Applications of Coordination Complexes (e.g., in catalysis, sensor development)

Metal complexes of pyrazole derivatives have shown significant potential in various applications, particularly in catalysis and sensor development. The unique structural features of this compound suggest that its metal complexes could also exhibit interesting properties in these areas.

Catalysis:

Pyrazole-containing metal complexes have been investigated as catalysts in a range of organic transformations, including oxidation, hydrogenation, and carbon-carbon coupling reactions. nih.gov The catalytic activity is often influenced by the nature of the metal center and the steric and electronic properties of the pyrazole ligand. The presence of the chloropropyl group in this compound could be advantageous for catalysis. This group could be used to anchor the complex to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. Furthermore, the chlorine atom could be substituted with other functional groups to fine-tune the catalytic activity of the complex.

Sensor Development:

The ability of pyrazole ligands to selectively bind to specific metal ions makes them promising candidates for the development of chemical sensors. The binding of a metal ion to the pyrazole ligand can lead to a change in the spectroscopic properties of the complex, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The 3-chloropropyl group could be functionalized with a chromophore or a fluorophore to enhance the sensing capabilities of the resulting metal complexes.

| Application Area | Potential Role of this compound Complexes |

| Catalysis | - Homogeneous or heterogeneous catalysts for organic reactions. - The chloropropyl group can be used for immobilization on solid supports. |

| Sensor Development | - Selective binding of metal ions leading to a colorimetric or fluorescent response. - The chloropropyl group can be functionalized to enhance sensing properties. |

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be time-consuming and environmentally taxing. tandfonline.com Future research should prioritize the development of green and efficient synthetic pathways for 3-(3-Chloropropyl)-5-methyl-1H-pyrazole.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times and improve yields for various pyrazole analogues. tandfonline.combenthamdirect.comnih.gov The application of MAOS to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods. tandfonline.com

Nano-Catalyzed Synthesis: The use of nano-catalysts, such as zinc oxide (ZnO) and graphene oxide, has demonstrated high efficacy in the synthesis of pyrazole derivatives. ajgreenchem.compharmacophorejournal.com These catalysts offer advantages like high yields, mild reaction conditions, and reusability. ajgreenchem.comnih.govpharmacognosyjournal.net Exploring nano-catalyzed routes could lead to more economical and environmentally friendly production of the target compound. pharmacognosyjournal.net

Flow Chemistry: Continuous flow synthesis presents a scalable and efficient method for producing chemical compounds. nih.gov Investigating the synthesis of this compound using flow chemistry could lead to improved process control and higher purity of the final product.

| Synthetic Method | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, improved yields tandfonline.combenthamdirect.com |

| Nano-Catalyzed Synthesis | High efficiency, mild conditions, catalyst reusability, cost-effectiveness ajgreenchem.compharmacophorejournal.compharmacognosyjournal.net |

| Flow Chemistry | Scalability, improved process control, higher product purity nih.gov |

Design and Synthesis of Multifunctional Derivatives

The inherent reactivity of the chloropropyl group in this compound makes it an ideal starting point for creating a diverse library of multifunctional derivatives. Pyrazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. nih.govmdpi.comglobalresearchonline.netnih.gov

Future work should focus on leveraging the chloropropyl chain for nucleophilic substitution reactions to introduce various functional groups. This could lead to the development of novel compounds with tailored biological activities. For instance, the introduction of amine, thiol, or azide functionalities could pave the way for new therapeutic agents or materials.

Potential Pharmacological Activities of Derivatives:

Anticancer: Pyrazole derivatives have been investigated for their potential as anticancer agents. mdpi.com

Antimicrobial: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties. nih.gov

Anti-inflammatory: Certain pyrazole derivatives have shown significant anti-inflammatory activity. globalresearchonline.net

| Derivative Class | Potential Application | Rationale |

| Amine Derivatives | Pharmaceutical Agents | Introduction of hydrogen bonding capabilities and basic centers can enhance biological interactions. |

| Thiol Derivatives | Material Science | Thiols can be used for surface functionalization or the formation of self-assembled monolayers. |

| Azide Derivatives | Bioconjugation | Azides are valuable for "click chemistry" reactions, enabling the attachment of the pyrazole core to biomolecules. |

Advanced Mechanistic Studies on Chemical Reactivity and Biological Interactions

A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational application. The reactivity of the pyrazole ring is influenced by the nature of its substituents and the possibility of tautomerism. encyclopedia.pubnih.gov

Future mechanistic studies could involve:

Kinetic Analysis: Investigating the kinetics of reactions involving the chloropropyl side chain to understand the factors influencing its reactivity.

Tautomerism Studies: Exploring the tautomeric equilibrium of the pyrazole ring and its impact on the compound's chemical behavior. nih.gov

Biological Target Identification: For any biologically active derivatives, identifying the specific molecular targets and understanding the mechanism of action at a cellular level will be paramount. Mechanistic studies have been conducted on other pyrazoles to understand their biological effects. nih.gov

Integration with Supramolecular Chemistry and Nanotechnology

The unique structural features of pyrazoles make them excellent building blocks for supramolecular assemblies and for functionalizing nanomaterials. mdpi.com The N-H group of the pyrazole ring can participate in hydrogen bonding, leading to the formation of dimers, trimers, and even infinite chains. nih.gov

Supramolecular Assemblies: The self-assembly properties of derivatives of this compound could be explored for the creation of novel materials with interesting optical or electronic properties. nih.govresearchgate.net

Nanotechnology: The chloropropyl group provides a convenient handle for attaching the pyrazole moiety to the surface of nanoparticles. nih.gov Pyrazole-functionalized nanoparticles have shown promise in drug delivery and as anticancer therapeutics. nih.govmdpi.com Future research could focus on developing nanoparticle-based systems incorporating this compound for targeted therapy or catalysis.

| Area of Integration | Potential Application |

| Supramolecular Chemistry | Development of novel materials with unique photophysical properties. mdpi.com |

| Nanotechnology | Creation of targeted drug delivery systems and novel anticancer agents. nih.govmdpi.com |

Development of Computational Models for Predictive Analysis

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. researchgate.net For this compound and its potential derivatives, computational modeling can be instrumental.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.govtandfonline.com This can provide insights into its chemical behavior and help in the design of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. nih.govias.ac.in Such models can be used to predict the activity of newly designed compounds and prioritize them for synthesis and testing.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. researchgate.netnih.govtandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity to guide the design of new derivatives. nih.govias.ac.in |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chloropropyl)-5-methyl-1H-pyrazole, and what purification methods are recommended?

- Synthesis Methods :

- Nucleophilic substitution : Reacting 5-chloro-3-methylpyrazole derivatives with 3-chloropropyl groups under basic conditions (e.g., K₂CO₃) is a common approach. For example, analogous pyrazole derivatives are synthesized via nucleophilic reactions with phenol derivatives .

- Multi-step alkylation : Evidence suggests that chloro-substituted pyrazoles can undergo alkylation using halogenated propane derivatives in the presence of polar aprotic solvents like DMF or DCM .

- Purification :

- Flash chromatography : Silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) achieves >95% purity for intermediates .

- Recrystallization : Ethanol or methanol/water mixtures are effective for isolating crystalline products .

Q. How can researchers confirm the structural identity of this compound?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Characteristic peaks for the chloropropyl chain (δ ~3.5–4.0 ppm for CH₂Cl) and pyrazole protons (δ ~6.0–7.0 ppm) .

- IR Spectroscopy : Stretching frequencies for C-Cl (~550–750 cm⁻¹) and pyrazole C-N (~1500 cm⁻¹) bonds .

- Elemental Analysis : Verify empirical formulas (e.g., C₇H₁₀ClN₂) with deviations <0.3% .

Advanced Research Questions